molecular formula C8H7Cl3N2O B1523016 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1269151-06-5

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1523016
CAS No.: 1269151-06-5
M. Wt: 253.5 g/mol
InChI Key: VSJZQHWDPBECBV-UHFFFAOYSA-N
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Description

“3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the empirical formula C8H8Cl2N2O . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances, such as alkaloids .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, a four-step synthesis of aminobicyclopyrazolone hydrochloride was achieved starting from di-tert-butyl hydrazodiformate . The route entails cyclization with 1,3-dibromopropane under phase transfer conditions, followed by deprotection to give pyrazolidine hydrochloride. Cyanoacetylation of the latter and ring closure of the resulting cyanoacetyl pyrazolidine gave the final product .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A thiamine hydrochloride accelerated synthesis of related compounds, such as 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, was achieved via a multicomponent reaction, highlighting a method for creating complex indole derivatives in an eco-friendly aqueous medium (Fatma et al., 2014). Furthermore, new reactions of 2-substituted indoles, involving transformations to o-aminophenylpyrazoles or 3-aminoindoles under certain conditions, provide insight into the reactivity and potential chemical utilities of indole derivatives (Dave & Warnhoff, 1976).

Material and Biological Applications

In the context of material science, poly(dopamine), a polymer derived from dopamine hydrochloride, demonstrates the potential of indole derivatives in forming supramolecular aggregates, which are utilized for antifouling applications (Dreyer et al., 2012). Moreover, a domino approach to synthesizing pyrazino-indoles and pyrroles using vinyl selenones showcases the versatility of indole-based compounds in creating biologically relevant molecules (Palomba et al., 2018).

Analytical and Synthetic Methodologies

The development of a one-pot synthesis method for 2-amino-indole-3-carboxamide and analogs demonstrates the efficiency and practicality of synthesizing indole derivatives, crucial for pharmaceutical development (Wang et al., 2011). Additionally, the regiospecific epoxide opening for synthesizing 3-hydroxy-3-aminomethylindolin-2-one derivatives illustrates a mild and eco-friendly method for obtaining complex indole structures, emphasizing the importance of indole derivatives in medicinal chemistry (Chouhan et al., 2011).

Future Directions

The future directions for research on “3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride” could involve exploring its potential biological activities. For instance, similar compounds have shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Biochemical Analysis

Biochemical Properties

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of kinases involved in cell signaling, thereby disrupting downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, the compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-amino-6,7-dichloro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O.ClH/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10;/h1-2,6H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZQHWDPBECBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride
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3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride
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3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride
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3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride

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